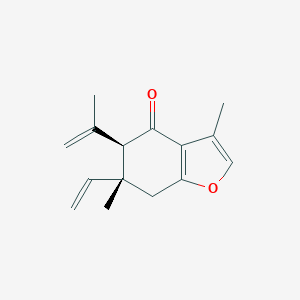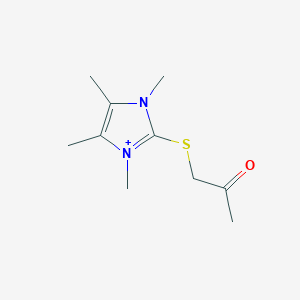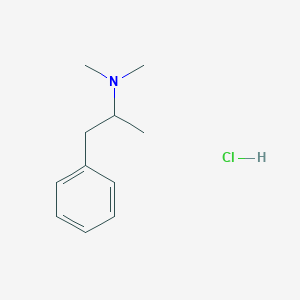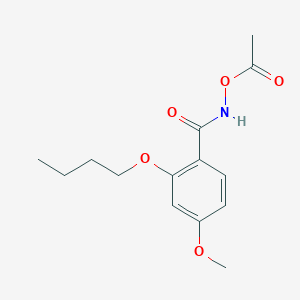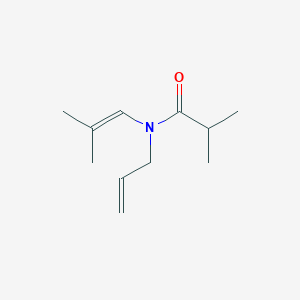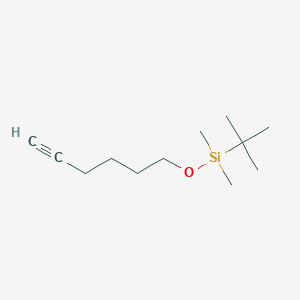
alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid selectively inhibits COX-2 activity, which reduces the production of prostaglandins and subsequently alleviates inflammation and pain.
Biochemische Und Physiologische Effekte
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been shown to possess a favorable safety profile and exhibits minimal toxicity in animal studies. It has been found to be well-tolerated and does not cause any significant adverse effects on the liver or kidney function. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has also been found to possess antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid is also stable under normal laboratory conditions and can be easily stored. However, alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress. Another area of interest is its potential use in the treatment of cancer. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been found to inhibit the growth of cancer cells and can induce apoptosis, which is programmed cell death. Further research is needed to investigate the potential of alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid as a therapeutic agent in these diseases.
Synthesemethoden
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid can be synthesized via a multistep process that involves the condensation of 2-thiazolylacetic acid with 2,4-dimethylbenzaldehyde, followed by cyclization and oxidation. The final product is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
Eigenschaften
CAS-Nummer |
132483-36-4 |
|---|---|
Produktname |
alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid |
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-[3-methyl-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-10(9(2)13(15)16)3-4-11(8)12-14-5-6-17-12/h3-7,9H,1-2H3,(H,15,16) |
InChI-Schlüssel |
IZPYQZOGDSARFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)O)C2=NC=CS2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)O)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

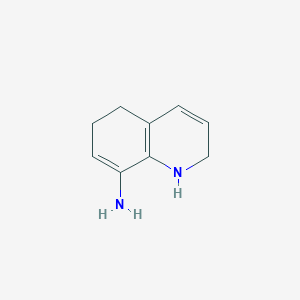
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
